Stereochemistry-Dependent CB1R Potency: (S,S)-Amine vs. (R,R)-Amine in Final Amide Form
The stereochemistry of the amine intermediate directly dictates the CB1R binding potency of the downstream amide product. When the (S,S)-amine (CAS 732982-66-0) is coupled to the pyridine acid side chain, the resulting amide ((S,S)-17) exhibits a CB1R IC₅₀ of 3.0 ± 1.2 nM. In contrast, the (R,R)-amine-derived amide ((R,R)-18) shows a CB1R IC₅₀ of 170 ± 110 nM, representing an approximately 57-fold loss in potency [1]. This difference was measured under identical competitive binding assay conditions using [³H]CP-55,940 as the radioligand and human CB1R expressed in CHO cells.
| Evidence Dimension | CB1 receptor binding inhibition (IC₅₀) of final amide product as a function of amine intermediate stereochemistry |
|---|---|
| Target Compound Data | IC₅₀ = 3.0 ± 1.2 nM for (S,S)-17 (derived from (S,S)-amine, CAS 732982-66-0) |
| Comparator Or Baseline | IC₅₀ = 170 ± 110 nM for (R,R)-18 (derived from (R,R)-amine) |
| Quantified Difference | ~57-fold greater potency for the (S,S)-amine-derived product |
| Conditions | Competitive binding assay; [³H]CP-55,940 radioligand; human CB1R expressed in CHO cell membranes; n ≥ 2 independent experiments (mean ± SD) |
Why This Matters
Procuring the incorrect enantiomer yields a downstream amide with nearly two orders of magnitude weaker target engagement, rendering any CB1R pharmacology program non-viable; this directly impacts procurement specifications for chiral purity and stereochemical identity verification.
- [1] Lin, L. S.; Lanza, T. J.; Jewell, J. P.; Liu, P.; Shah, S. K.; Qi, H.; Tong, X.; Wang, J.; Xu, S. S.; Fong, T. M.; Shen, C.-P.; Lao, J.; Xiao, J. C.; Shearman, L. P.; Stribling, D. S.; Rosko, K.; Strack, A.; Marsh, D. J.; Feng, Y.; Kumar, S.; Samuel, K.; Yin, W.; Van der Ploeg, L. H. T.; Mills, S. G.; MacCoss, M.; Goulet, M. T.; Hagmann, W. K. J. Med. Chem. 2006, 49 (26), 7584–7587. Table 1. View Source
